BHPI

Descripción general

Descripción

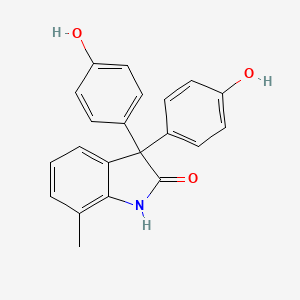

BHPI, también conocido como 3,3-bis(4-hidroxifenil)-7-metil-1,3-dihidro-2H-indol-2-ona, es un potente inhibidor del receptor de estrógeno alfa (ERα). Este compuesto es conocido por su capacidad de bloquear eficazmente la expresión génica regulada por estrógeno nuclear-ERα. This compound desencadena la activación sostenida de la ERα dependiente del sensor de estrés del retículo endoplásmico, en particular la respuesta a proteínas mal plegadas, e inhibe consistentemente la síntesis de proteínas .

Métodos De Preparación

La síntesis de BHPI involucra varios pasos, comenzando con la preparación de la estructura central de indolona. La ruta sintética típicamente involucra los siguientes pasos:

Formación del núcleo de Indolona: El núcleo de indolona se sintetiza a través de una reacción de ciclización que involucra un precursor adecuado.

Funcionalización: Luego, el núcleo de indolona se funcionaliza con grupos hidroxifenilo en las posiciones 3,3.

Metilación: El paso final involucra la metilación del núcleo de indolona para introducir el grupo metilo en la posición 7

Análisis De Reacciones Químicas

Activation of the Unfolded Protein Response (UPR)

BHPI triggers hyperactivation of all three arms of the UPR through calcium-mediated endoplasmic reticulum (EnR) stress:

-

PERK-eIF2α pathway :

-

IRE1α and ATF6α pathways :

Key Data :

| Pathway | Activation Time | Effect on Protein Synthesis | Source |

|---|---|---|---|

| PERK-eIF2α | 30 min | 80–90% inhibition | |

| IRE1α-XBP1 | 1–2 hr | Sustained UPR activation | |

| ATF6α | 1–2 hr | Cleavage to p50-ATF6α |

Calcium Signaling and PLCγ Activation

This compound rapidly mobilizes calcium from EnR stores via phospholipase Cγ (PLCγ):

-

PLCγ phosphorylation : this compound induces Tyr783 phosphorylation of PLCγ within 5 minutes .

-

IP3 production : IP3 levels increase 3-fold within 10 minutes, opening EnR IP3R channels and depleting luminal Ca²⁺ .

Mechanistic Cascade :

-

This compound binds ERα → PLCγ activation → IP3 synthesis.

-

IP3 opens EnR Ca²⁺ channels → cytosolic Ca²⁺ surge.

-

ATP depletion via futile Ca²⁺ cycling → AMPK activation → eEF2 phosphorylation .

Calcium Flux Data :

| Parameter | Change After this compound Treatment | Source |

|---|---|---|

| Cytosolic Ca²⁺ | 4.5-fold increase | |

| EnR Ca²⁺ depletion | 70–80% reduction |

Interaction with Estrogen Receptor α (ERα)

This compound binds ERα’s ligand-binding domain (LBD), altering its conformation and activity:

-

Protease sensitivity : this compound-treated ERα LBD shows a unique 15-kDa cleavage fragment with proteinase K, absent in controls .

-

Fluorescence spectroscopy : this compound shifts ERα’s emission spectrum, indicating direct interaction .

Functional Impact :

-

Inhibits ERα-mediated gene transcription.

-

Disrupts ERα’s extranuclear signaling, redirecting it to stress pathways .

Inhibition of Multidrug Resistance (MDR) Proteins

This compound counteracts drug efflux by MDR pumps via ATP depletion:

-

ATP levels : Drop by 60% within 2 hours, starving MDR pumps .

-

Synergy with chemotherapy : Restores efficacy of paclitaxel and doxorubicin in resistant ovarian cancer models .

Therapeutic Data :

| Model | This compound Effect | Source |

|---|---|---|

| Drug-resistant tumors | 70% reduction in tumor growth vs control |

Selectivity for Cancer Cells

This compound’s lethality is amplified in cancer cells due to:

This compound’s unique mechanism—hijacking ERα to hyperactivate stress pathways—positions it as a promising candidate against therapy-resistant cancers. Its dual action on UPR and MDR pumps underscores its potential in combinatorial regimens. Further studies are needed to optimize its pharmacokinetics and toxicity profile for clinical translation.

Aplicaciones Científicas De Investigación

Breast Cancer

In preclinical studies using mouse xenograft models, BHPI demonstrated remarkable efficacy against drug-resistant ERα-positive breast cancer cells. Treatment with this compound led to substantial tumor regression, with a significant reduction in tumor weight compared to control groups. Specifically, a dosage of 15 mg/kg resulted in tumor regression in 48 out of 52 tumors observed . This highlights this compound's potential as a promising agent for overcoming resistance in late-stage breast cancer.

Ovarian Cancer

Similar results were observed in ovarian cancer models. This compound not only inhibited cell proliferation but also restored drug sensitivity in multidrug-resistant cell lines. In combination with other chemotherapeutic agents like paclitaxel, this compound enhanced the overall therapeutic effect, suggesting its utility as an adjunct treatment to improve outcomes in resistant ovarian cancers .

Case Study 1: ERα-Positive Breast Cancer

A study published in Nature illustrated this compound's ability to hyperactivate the UPR, leading to ATP depletion and subsequent necrosis in ERα-positive cancer cells. The sustained activation of this pathway was shown to be lethal, contrasting with traditional treatments that often rely on transient inhibition .

Case Study 2: Drug Resistance Restoration

Another research effort highlighted this compound's role in restoring sensitivity to chemotherapy drugs in MDR1-overexpressing cells. This finding suggests that this compound could be effectively used to counteract drug resistance mechanisms commonly seen in various cancers .

Comparative Analysis of this compound Applications

Mecanismo De Acción

BHPI ejerce sus efectos al interactuar directamente con el receptor de estrógeno alfa e inhibiendo no competitivamente la expresión génica regulada por el receptor de estrógeno alfa. Esta interacción conduce a la hiperactivación rápida de la fosfolipasa C gamma en la membrana plasmática en las células cancerosas positivas para el receptor de estrógeno alfa, produciendo trifosfato de inositol 1,4,5. Esto, a su vez, abre los canales de calcio del receptor de trifosfato de inositol 1,4,5 del retículo endoplásmico, lo que lleva a un agotamiento rápido de las reservas de calcio del retículo endoplásmico. This compound altera el efecto habitual del estrógeno-receptor de estrógeno alfa, causando una activación severa y prolongada de la respuesta a proteínas mal plegadas, transformándola de una respuesta protectora a una respuesta tóxica .

Comparación Con Compuestos Similares

BHPI es único en su capacidad de inducir la activación sostenida de la respuesta a proteínas mal plegadas e inhibir la síntesis de proteínas. Compuestos similares incluyen:

Tamoxifeno: Un modulador selectivo del receptor de estrógeno utilizado en el tratamiento del cáncer de mama positivo para el receptor de estrógeno.

Fulvestrant: Un antagonista del receptor de estrógeno utilizado en el tratamiento del cáncer de mama metastásico positivo para el receptor hormonal.

Raloxifeno: Otro modulador selectivo del receptor de estrógeno utilizado en la prevención y el tratamiento de la osteoporosis en mujeres posmenopáusicas .

This compound destaca por su inhibición no competitiva del receptor de estrógeno alfa y su capacidad de inducir una respuesta a proteínas mal plegadas tóxica, lo que lo convierte en una herramienta valiosa en la investigación del cáncer .

Actividad Biológica

BHPI (4-hydroxy-2-(4-(trifluoromethyl)phenyl)-6-methylphenol) is a potent small molecule that functions primarily as an estrogen receptor alpha (ERα) inhibitor. Its biological activity has garnered significant attention, particularly in the context of drug-resistant cancers, making it a candidate for further therapeutic exploration.

This compound operates through a unique mechanism that involves the hyperactivation of the unfolded protein response (UPR). This mechanism is characterized by:

- Inhibition of ERα Activity : this compound selectively blocks the proliferation of ERα-positive cancer cells, including breast and ovarian cancer cells that are often resistant to conventional therapies. It achieves this by inhibiting nuclear estrogen-regulated gene expression, which is crucial for cancer cell growth and survival .

- Sustained UPR Activation : Unlike traditional UPR activators that induce apoptosis, this compound leads to a sustained activation of the anticipatory UPR. This results in ATP depletion and cell death through a necrosis-like mechanism rather than apoptosis. The hyperactivation of UPR arms causes significant cellular stress, leading to membrane disruption and leakage of intracellular contents .

- Calcium Signaling : this compound triggers the production of inositol 1,4,5-triphosphate (IP3), which opens calcium channels in the endoplasmic reticulum (ER). This leads to a rapid depletion of intracellular calcium stores, further contributing to cellular stress and death .

Research Findings

Several studies have elucidated the biological activity of this compound through various experimental approaches:

Table 1: Summary of Key Findings on this compound's Biological Activity

Case Studies

- In Vivo Tumor Regression : In a study involving mouse models with ERα-positive tumors, administration of this compound resulted in significant tumor regression within a short time frame. The compound's ability to induce cell death in drug-resistant cancer cells highlights its potential as a novel therapeutic agent .

- Cell Line Studies : Research using various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation across multiple ERα-positive models. For instance, MCF-7 and T47D breast cancer cell lines showed marked sensitivity to this compound treatment, with significant reductions in cell viability observed .

Propiedades

IUPAC Name |

3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c1-13-3-2-4-18-19(13)22-20(25)21(18,14-5-9-16(23)10-6-14)15-7-11-17(24)12-8-15/h2-12,23-24H,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABLAHMQSQFDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397487 | |

| Record name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56632-39-4 | |

| Record name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.